

# Chemical structure and properties of Daurichromenic acid.

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Compound Name: Daurichromenic acid

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An In-depth Technical Guide to **Daurichromenic Acid**

## Introduction

**Daurichromenic acid** (DCA) is a naturally occurring meroterpenoid, a class of chemical compounds having a partial terpenoid structure.[1][2] Isolated from the leaves and twigs of *Rhododendron dauricum*, a plant species found in Northern China, Eastern Siberia, and Japan, DCA has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][3][4] This compound, consisting of an orsellinic acid moiety and a sesquiterpene unit, has demonstrated promising therapeutic potential, notably as a powerful anti-HIV agent.[1][5] Further research has revealed its capabilities as an antibacterial, anti-inflammatory, and neuroprotective agent through the inhibition of sphingomyelin synthase and amyloid- $\beta$  aggregation.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and biosynthesis of **Daurichromenic acid**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Physicochemical Properties

**Daurichromenic acid** is a chromene derivative.[3] Its chemical structure is characterized by a tricyclic core with a carboxylic acid functional group and a long isoprenoid side chain. The precise stereochemistry of the molecule is crucial for its biological activity.

Table 1: Physicochemical Properties of **Daurichromenic Acid**

Property	Value	Source
Molecular Formula	C23H30O4	[7][8]
Molecular Weight	370.5 g/mol	[7]
IUPAC Name	(2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid	[7]
CAS Number	82003-90-5	[8]
Predicted Boiling Point	503.7 ± 50.0 °C	[8]
Predicted pKa	3.05 ± 0.40	[8]
Predicted Density	1.092 ± 0.06 g/cm <sup>3</sup>	[8]

## Biological Activities and Pharmacological Potential

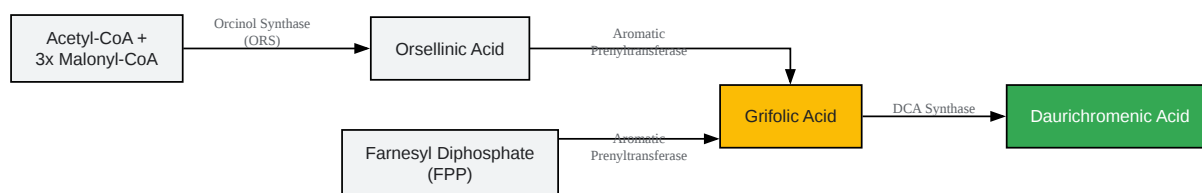
**Daurichromenic acid** exhibits a broad spectrum of biological activities, making it a compelling candidate for further pharmacological investigation and drug development. Its inhibitory actions against viral replication, bacterial growth, and key enzymes involved in neurodegenerative diseases are of particular interest.

Table 2: Summary of Biological Activities of **Daurichromenic Acid**

Activity	Target/Assay	Quantitative Data (EC50/IC50)	Source
Anti-HIV Activity	Acutely infected H9 cells	EC50: 0.00567 µg/mL (15 nM)	[3][9]
Sphingomyelin Synthase Inhibition	Cell-based assay	IC50: 4 µM	[4][6]
Amyloid-β (Aβ42) Aggregation Inhibition	Microtiter-scale high-throughput screening (MSHTS)	EC50: 57 µM	[4]
Antibacterial Activity	Gram-positive bacteria	Not specified	[4]
Anti-inflammatory Activity	Not specified	Not specified	[4][6]
Phytotoxic Activity	Cell culture of Rhododendron dauricum	Induces cell death	[2][10]

## Biosynthesis of Daurichromenic Acid

The biosynthesis of **Daurichromenic acid** in *Rhododendron dauricum* is a multi-step process involving the convergence of the polyketide and terpenoid pathways. The proposed biosynthetic pathway consists of three main stages: polyketide formation, prenylation, and cyclization.[5] The final and key step is the oxidative cyclization of the precursor, grifolic acid, catalyzed by the enzyme **Daurichromenic acid** (DCA) synthase.[1][2] This enzyme is a flavoprotein oxidase that utilizes a covalently attached flavin adenine dinucleotide (FAD) cofactor.[2]

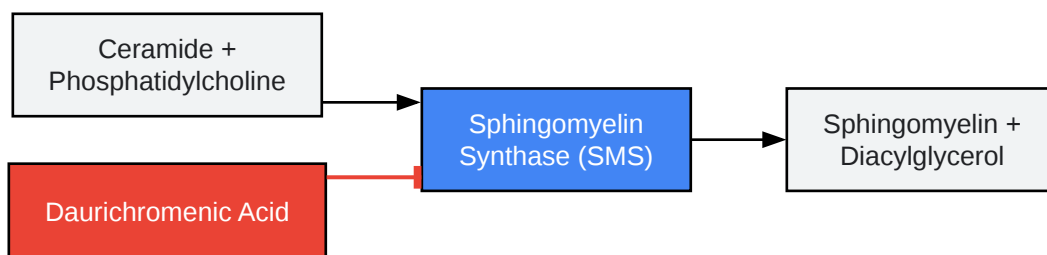


[Click to download full resolution via product page](#)Biosynthetic pathway of **Daurichromenic acid**.

## Mechanism of Action: Key Signaling Pathways

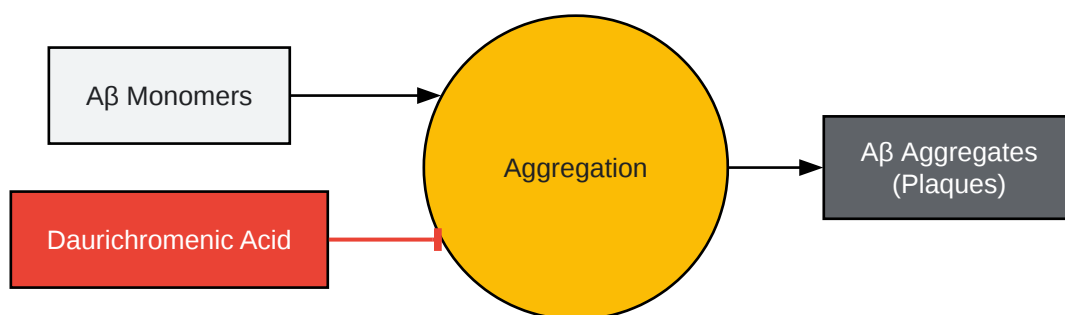
### Inhibition of Sphingomyelin Synthase

**Daurichromenic acid** has been identified as an inhibitor of sphingomyelin synthase (SMS), a membrane-bound enzyme that plays a critical role in lipid metabolism.[6][11] SMS catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol. Dysregulation of SMS activity is implicated in various diseases, including cardiovascular and neurodegenerative disorders. The inhibitory effect of DCA on SMS suggests a potential therapeutic application in diseases associated with abnormal lipid metabolism.[11]

[Click to download full resolution via product page](#)Inhibition of Sphingomyelin Synthase by **Daurichromenic acid**.

### Inhibition of Amyloid- $\beta$ Aggregation

Another significant finding is the ability of **Daurichromenic acid** to inhibit the aggregation of amyloid- $\beta$  (A $\beta$ ) peptides, a hallmark of Alzheimer's disease.[6][12] The accumulation of A $\beta$  aggregates in the brain leads to the formation of senile plaques, contributing to neuronal dysfunction and cognitive decline. By interfering with the aggregation process, **Daurichromenic acid** may offer a neuroprotective effect, positioning it as a potential lead compound for the development of anti-Alzheimer's therapies.[11]



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Inhibition of Amyloid- $\beta$  aggregation by **Daurichromenic acid**.

## Experimental Protocols

The biological activities of **Daurichromenic acid** have been elucidated through various in vitro assays. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies are described below.

### Anti-HIV Activity Assay

The anti-HIV activity of **Daurichromenic acid** was evaluated using a cell-based assay with acutely infected H9 cells.<sup>[9]</sup> This type of assay typically involves the following steps:

- **Cell Culture:** H9 cells, a human T-cell line susceptible to HIV infection, are cultured under standard conditions.
- **Infection:** The cells are infected with a known titer of HIV.
- **Treatment:** The infected cells are then treated with various concentrations of **Daurichromenic acid**. A positive control (e.g., azidothymidine) and a negative control (vehicle) are included.
- **Incubation:** The treated cells are incubated for a specific period to allow for viral replication.
- **Quantification of Viral Replication:** The extent of HIV replication is measured using methods such as p24 antigen capture ELISA or a reverse transcriptase activity assay.
- **Data Analysis:** The half-maximal effective concentration (EC<sub>50</sub>), the concentration at which 50% of viral replication is inhibited, is calculated from the dose-response curve.

## Sphingomyelin Synthase (SMS) Inhibition Assay

The inhibitory effect of **Daurichromenic acid** on SMS activity was determined using a cell-based assay.[11] The general principle of such an assay is as follows:

- **Cell Culture and Lysate Preparation:** A cell line expressing SMS is cultured, and cell lysates containing the enzyme are prepared.
- **Enzyme Reaction:** The cell lysate is incubated with a fluorescently labeled ceramide substrate (e.g., NBD-ceramide) and phosphatidylcholine.
- **Treatment:** The reaction is carried out in the presence of varying concentrations of **Daurichromenic acid**.
- **Detection of Product:** The fluorescently labeled sphingomyelin product is separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Quantification:** The fluorescence intensity of the product is measured to determine the enzyme activity.
- **Data Analysis:** The half-maximal inhibitory concentration (IC<sub>50</sub>) is determined by plotting the percentage of enzyme inhibition against the concentration of **Daurichromenic acid**.

## Amyloid- $\beta$ (A $\beta$ ) Aggregation Assay

The inhibition of A $\beta$  aggregation by **Daurichromenic acid** was assessed using a microtiter-scale high-throughput screening (MSHTS) assay.[4] A common method for this type of assay is the Thioflavin T (ThT) fluorescence assay:

- **Preparation of A $\beta$  Monomers:** Lyophilized A $\beta$  peptides (typically A $\beta$ 42) are dissolved in an appropriate buffer to obtain monomeric A $\beta$ .
- **Aggregation Reaction:** The A $\beta$  monomers are incubated under conditions that promote aggregation (e.g., specific temperature, pH, and agitation).
- **Treatment:** The aggregation reaction is performed in the presence of different concentrations of **Daurichromenic acid**.

- **Thioflavin T Staining:** At various time points, an aliquot of the reaction mixture is added to a solution of Thioflavin T. ThT is a fluorescent dye that binds specifically to  $\beta$ -sheet-rich structures, such as A $\beta$  fibrils, resulting in a significant increase in fluorescence.
- **Fluorescence Measurement:** The fluorescence intensity is measured using a plate reader.
- **Data Analysis:** The extent of A $\beta$  aggregation is proportional to the fluorescence intensity. The EC50 value for the inhibition of aggregation is calculated from the dose-response data.

## Conclusion

**Daurichromenic acid** is a multifaceted natural product with significant therapeutic potential. Its potent anti-HIV activity, coupled with its ability to inhibit sphingomyelin synthase and amyloid- $\beta$  aggregation, makes it a valuable lead compound for the development of novel drugs targeting a range of diseases. Further research into its synthesis, mechanism of action, and preclinical and clinical efficacy is warranted to fully explore its pharmacological applications. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in advancing the study of this promising molecule.

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